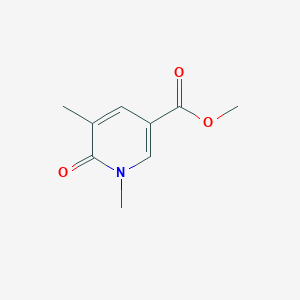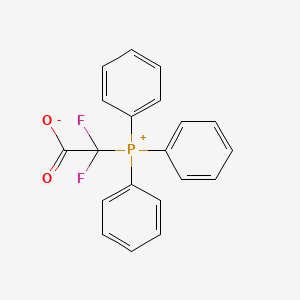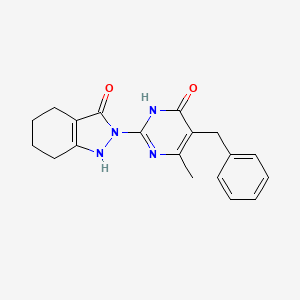![molecular formula C14H15N3O3S B2812700 4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}morpholine CAS No. 575497-63-1](/img/structure/B2812700.png)
4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
Oxadiazoles are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthetic protocol of the title compounds is outlined in the Scheme 1 .Molecular Structure Analysis
In the title complex, C8H7N3O, the C—O [1.369 (2) and 1.364 (3) Å] and C=N [1.285 (3) and 1.289 (3) Å] bond lengths in the oxadiazole ring are each almost identical within systematic errors, although different substituents are attached to the ring .Chemical Reactions Analysis
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Physical And Chemical Properties Analysis
The solid mass thus obtained on cooling was retained by filtering and washed with a small amount of ice-cooled ethanol to afford 1c as a white solid .Aplicaciones Científicas De Investigación
Synthesis and Characterization
This class of compounds, including derivatives of 1,3,4-oxadiazole, has been synthesized and characterized through various methods. For instance, the synthesis of these derivatives often involves the reaction of 1,3,4-oxadiazole-2-thiol with other chemical groups, leading to compounds with potential antibacterial, antioxidant, anti-TB, anti-diabetic activities, and the ability for molecular docking studies (Mamatha S.V et al., 2019). The crystal structure and molecular interactions have been determined using X-ray diffraction, indicating their stable conformation and potential for further modification.
Biological Activities
The derivatives of "4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}morpholine" exhibit a wide range of biological activities. Notably, they have been explored for their antimicrobial properties against various bacterial and fungal strains. Some derivatives have shown potent antimicrobial activities, comparable to standard drugs (Samreen Gul et al., 2017). Additionally, these compounds have been evaluated for anti-inflammatory effects, suggesting their potential use in treating inflammation-related disorders (M. Somashekhar et al., 2019).
Antimicrobial Evaluation
Further investigations into the antimicrobial evaluation of 1,3,4-oxadiazole derivatives have demonstrated their effectiveness against a range of microbial species. These studies aim to develop new antimicrobial agents to combat resistant strains of bacteria and fungi, highlighting the significance of these compounds in addressing current challenges in infectious disease treatment (K. Chikhalia et al., 2009).
Modulation of Antibiotic Activity
One interesting aspect of research on these compounds is their potential to modulate the activity of antibiotics against multidrug-resistant strains. This indicates a promising avenue for enhancing the efficacy of existing antimicrobial therapies and overcoming resistance mechanisms in pathogenic microorganisms (M. A. Oliveira et al., 2015).
Mecanismo De Acción
Target of Action
Oxadiazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.
Mode of Action
Oxadiazole derivatives are known to interact with their targets and cause changes that result in their various biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by oxadiazole derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Safety and Hazards
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12(17-6-8-19-9-7-17)10-21-14-16-15-13(20-14)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDLIGUXWJWGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2812619.png)


![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2812622.png)
![2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2812624.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812625.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2812628.png)

![N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2812636.png)
![Thieno[3,2-b]furan-5-carbaldehyde](/img/structure/B2812637.png)
![4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester](/img/structure/B2812638.png)
![N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2812639.png)